molecular formula C9H7BrF4O B6330829 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene CAS No. 204654-95-5

5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B6330829
CAS No.: 204654-95-5
M. Wt: 287.05 g/mol
InChI Key: QYRNEJYNEHILLM-UHFFFAOYSA-N
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Description

5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene (CAS 204654-95-5) is a fluorinated benzene derivative of high interest in advanced chemical synthesis and materials science research . This compound, with the molecular formula C 9 H 7 BrF 4 O and a molecular weight of 287.05, is characterized by its distinct substitution pattern, which includes bromo, ethoxy, fluoro, and trifluoromethyl functional groups . These features make it a valuable multi-functionalized building block. The bromine atom on the aromatic ring serves as a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse structural motifs. The presence of the ethoxy group can function as a protective group or can be modified to other functionalities, while the fluorine and trifluoromethyl groups are known to significantly influence the electronic properties, metabolic stability, and lipophilicity of resultant molecules . This unique combination of properties suggests potential applications in the development of pharmaceuticals, agrochemicals, and organic materials. This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

5-bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF4O/c1-2-15-7-4-5(10)3-6(11)8(7)9(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRNEJYNEHILLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401216987
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204654-95-5
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204654-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401216987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alternative Halogenation via Diazotization

For substrates with an amino group at position 5, diazotization followed by Sandmeyer reaction introduces bromine:

Procedure :

  • Reduce a nitro precursor to aniline.

  • Diazotize with NaNO2/HCl at 0°C.

  • Treat with CuBr/HBr to yield aryl bromide.

Limitation : Requires prior functionalization with a nitro group, adding synthetic steps.

Coupling Reactions for Modular Assembly

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling can install the ethoxy group via boronic acid intermediates:

Procedure :

  • Synthesize 3-ethoxy-5-borono-1-fluoro-2-(trifluoromethyl)benzene via Grignard formation and borylation.

  • Couple with 1-bromo-3-fluoro-5-(trifluoromethyl)benzene using Pd(PPh3)4 (2 mol%) and Na2CO3 in THF/water (3:1) at 80°C.

Yield : ~57% (based on analogous couplings).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Nucleophilic SubstitutionSingle-step, cost-effectiveRequires activated aryl bromide77
Electrophilic BrominationHigh regioselectivityCompeting directing effects may reduce yield~80
Suzuki CouplingModular, tolerant of functional groupsMulti-step boronic acid synthesis57

Purification and Characterization

Crude products are purified via:

  • Distillation : Effective for volatile byproducts.

  • Crystallization : Chilled water or ethanol/water mixtures precipitate high-purity solids.

  • Chromatography : Silica gel with ethyl acetate/hexane eluents resolves regioisomers.

Characterization Data :

  • GC-MS : Purity >95%.

  • NMR : Distinct signals for ethoxy (δ 1.35 ppm, triplet) and trifluoromethyl (δ 118 ppm, quartet).

Industrial Scalability and Cost Considerations

The nucleophilic substitution route is most scalable due to:

  • Low-temperature conditions (0–25°C).

  • Commodity reagents (NaH, ethanol).

  • Minimal byproduct formation .

Chemical Reactions Analysis

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at position 5 participates in palladium-catalyzed coupling reactions, enabling the formation of carbon-carbon bonds.

Suzuki–Miyaura Coupling

This reaction couples the aryl bromide with organoboron compounds under palladium catalysis:
General Reaction :
Ar-Br+R-B(OH)2Pd catalyst, baseAr-R+By-products\text{Ar-Br} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd catalyst, base}} \text{Ar-R} + \text{By-products}

Conditions :

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Na₂CO₃

  • Solvent : Tetrahydrofuran (THF) or 1,4-dioxane

  • Temperature : 80–100°C

Example :
Coupling with phenylboronic acid yields 5-phenyl-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl and fluorine groups activate the aromatic ring for nucleophilic substitution at the bromine position.

Reaction with Amines

General Reaction :
Ar-Br+R-NH2Cu catalystAr-NH-R+HBr\text{Ar-Br} + \text{R-NH}_2 \xrightarrow{\text{Cu catalyst}} \text{Ar-NH-R} + \text{HBr}

Conditions :

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 120–140°C

Example :
Reaction with aniline derivatives produces substituted aryl amines for pharmaceutical applications.

Electrophilic Aromatic Substitution

The compound’s reactivity toward electrophiles is reduced due to the strong electron-withdrawing effects of the trifluoromethyl (-CF₃) and fluorine groups.

Nitration

The trifluoromethyl group deactivates the ring, making nitration significantly slower compared to benzene. Experimental data from analogous compounds show:
RateCF3benzene=2.5×105×Ratebenzene\text{Rate}_{\text{CF}_3-\text{benzene}} = 2.5 \times 10^{-5} \times \text{Rate}_{\text{benzene}}

Mechanism :
Electrophilic attack occurs meta to the -CF₃ group, but the reaction requires harsh conditions (e.g., HNO₃/H₂SO₄ at >100°C).

Ethoxy Group Reactivity

The ethoxy (-OCH₂CH₃) group can undergo demethylation or hydrolysis under acidic conditions:
Ar-OCH2CH3HI, ΔAr-OH+CH3CH2I\text{Ar-OCH}_2\text{CH}_3 \xrightarrow{\text{HI, Δ}} \text{Ar-OH} + \text{CH}_3\text{CH}_2\text{I}

Applications :

  • Generate phenolic intermediates for further derivatization.

Elimination Reactions

Under strongly basic conditions, elimination of HBr may occur, forming a quinone methide intermediate:
Ar-BrKOtBu, DMFAr=O+HBr\text{Ar-Br} \xrightarrow{\text{KO}^\text{t}\text{Bu, DMF}} \text{Ar=O} + \text{HBr}

Conditions :

  • Base : Potassium tert-butoxide

  • Solvent : DMF or DMSO

  • Temperature : 60–80°C

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a substrate in various catalytic reactions, including cross-coupling reactions.

Biology and Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.

    Biological Studies: Used in research to study the effects of halogenated aromatic compounds on biological systems.

Industry:

    Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Halogenated Benzene Derivatives

The following compounds share structural similarities but differ in substituent type, position, or functional groups:

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications
5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene Br (5), OCH₂CH₃ (1), F (3), CF₃ (2) C₉H₇BrF₄O 303.06 High lipophilicity; Suzuki coupling precursor
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene Br (5), Cl (1), OCH₂CH₃ (3), F (2) C₈H₇BrClFO 267.50 Intermediate in agrochemical synthesis
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene Br (5), F (1,3), OCF₃ (2) C₇H₂BrF₅O 289.00 Electron-deficient aromatic system; used in OLED materials
1-Bromo-3-fluoro-5-methoxybenzene Br (1), F (3), OCH₃ (5) C₇H₆BrFO 205.03 Solubility in polar solvents; limited cross-coupling reactivity
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene Br (1), I (2), NO₂ (3), OCF₃ (5) C₇H₂BrF₃INO₃ 411.90 High molecular weight; nitro group enables redox chemistry
Key Observations :
  • Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound enhances steric bulk compared to trifluoromethoxy (OCF₃) in analog compounds, impacting binding affinity in receptor-ligand interactions .
  • Ethoxy vs. Chloro/Methoxy : The ethoxy group (OCH₂CH₃) provides moderate electron-donating effects, whereas chloro or methoxy substituents alter electronic density and reaction pathways in nucleophilic substitutions .
  • Bromine Position : Bromine at position 5 (meta to trifluoromethyl) directs electrophilic substitution reactions differently compared to bromine at position 1 (ortho to substituents) .

Physicochemical Properties

Table 2: Physicochemical Data
Compound Name Boiling Point (°C) Melting Point (°C) Solubility
This compound N/A N/A Low in water; soluble in DCM
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene N/A N/A Moderate in THF
1-Bromo-3-fluoro-5-methoxybenzene N/A N/A High in ethanol

Note: Limited experimental data are available for these niche compounds; computational methods (e.g., COSMO-RS) are often employed to predict properties.

Biological Activity

5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene is an organic compound notable for its unique combination of halogenated and ethoxy functional groups. This compound is structurally characterized by a bromine atom, a trifluoromethyl group, and an ethoxy group attached to a benzene ring. Its chemical formula is C9H7BrF4OC_9H_7BrF_4O, and it is primarily used as a building block in organic synthesis and medicinal chemistry due to its potential biological activities.

The presence of multiple halogens (bromine and fluorine) and the ethoxy group significantly influence the compound's reactivity and biological interactions. The trifluoromethyl group, in particular, is known to enhance lipophilicity, potentially affecting the compound's ability to permeate biological membranes.

While direct studies on the mechanism of action for this compound are scarce, it can be hypothesized that its biological activity may arise from:

  • Interaction with Enzymes : The halogen atoms may participate in enzyme-substrate interactions, potentially inhibiting or activating specific pathways.
  • Antimicrobial Properties : Similar compounds have shown antibacterial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, we can compare it with similar halogenated compounds:

Compound NameStructure FeaturesBiological Activity
5-Bromo-2-fluoroanilineContains an amino groupExhibits antibacterial activity
4-Fluoro-3-bromobenzaldehydeContains an aldehyde functional groupReactive in condensation reactions
2-EthoxyfluorobenzeneLacks trifluoromethyl groupDifferent electronic properties
1-Bromo-4-(trifluoromethyl)benzeneContains only bromine and trifluoromethyl groupsHigher lipophilicity affecting solubility

Case Studies and Research Findings

Research into similar compounds has highlighted certain trends in biological activity:

  • Antibacterial Activity : A review of nitrogen-based heterocyclic compounds indicated that halogenated derivatives often exhibit significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups such as bromine or fluorine can enhance this activity.
  • Pharmacological Potential : Studies on FDA-approved drugs containing trifluoromethyl groups have shown that these compounds often display enhanced potency in various therapeutic areas due to improved interactions with biological targets .
  • Toxicological Considerations : Given the potential hazards associated with bromo- and fluoro-substituted aromatic compounds, caution is advised when handling this compound. Its structural characteristics suggest it could possess similar toxicological profiles, necessitating further investigation into its safety .

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-1-ethoxy-3-fluoro-2-(trifluoromethyl)benzene?

The synthesis typically involves bromination and substitution reactions. For example, bromination of a fluorinated benzene derivative using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlBr₃ or FeCl₃) under controlled temperature (e.g., 0–20°C) can introduce bromine at the desired position . Ethoxy group introduction may involve nucleophilic substitution (e.g., Williamson ether synthesis) using sodium ethoxide and a halogenated precursor. Purity optimization requires column chromatography or recrystallization, with analytical validation via HPLC (>95% purity thresholds) .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl and fluoro substituents; ¹H NMR for ethoxy and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₆BrF₄O, expected MW ~289.03) and isotopic patterns for bromine .
  • Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity and identify byproducts .

Q. What are the recommended storage conditions to ensure compound stability?

Store at 0–6°C in airtight, light-resistant containers to prevent photodegradation of bromo and trifluoromethyl groups. Avoid exposure to moisture, as hydrolysis of the ethoxy group may occur . Stability tests under inert atmospheres (N₂/Ar) are advised for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity data during substitution reactions?

Contradictions in substitution patterns (e.g., unexpected para/meta products) may arise from competing electronic effects (e.g., electron-withdrawing -CF₃ vs. electron-donating -OEt). Methodological approaches include:

  • Computational Modeling : Density Functional Theory (DFT) to predict transition-state energies and identify dominant reaction pathways .
  • Isotopic Labeling : Use deuterated analogs to track substituent orientation during synthesis .
  • Cross-Validation : Compare results across multiple techniques (e.g., X-ray crystallography and NOESY NMR) to confirm regiochemistry .

Q. What experimental designs are suitable for studying environmental degradation pathways?

Environmental fate studies require:

  • Hydrolytic Stability Tests : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C, monitoring degradation via LC-MS. The trifluoromethyl group is resistant to hydrolysis, but bromine may leach as Br⁻ ions .
  • Photolysis Experiments : Use UV-Vis light (λ = 290–400 nm) to simulate sunlight exposure. Quantify photoproducts (e.g., defluorinated or debrominated derivatives) using GC-MS .
  • Ecotoxicity Assays : Evaluate acute toxicity (e.g., Daphnia magna LC₅₀) to assess ecological risks .

Q. How can computational methods enhance understanding of this compound’s reactivity?

  • Molecular Dynamics (MD) Simulations : Model interactions with biomolecules (e.g., enzymes) to predict metabolic pathways or binding affinities .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
  • Solvent Effects : Use COSMO-RS models to optimize solvent selection for reactions (e.g., polar aprotic solvents for SNAr reactions) .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthesis OptimizationCatalytic bromination, HPLC purity checks
Structural Validation¹⁹F NMR, HR-MS, X-ray crystallography
Environmental ImpactHydrolysis/photolysis assays, LC-MS/GC-MS
Mechanistic StudiesDFT modeling, isotopic labeling

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